2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-
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Overview
Description
N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a benzodiazole ring, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodiazole ring, the introduction of the trifluoromethyl group, and the coupling with the thiophene carboxamide. Common synthetic methods include:
Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Thiophene Carboxamide: The final step involves the coupling of the benzodiazole intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene carboxamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}BENZAMIDE: Similar structure but with a benzamide moiety instead of thiophene carboxamide.
N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PYRIDINE-2-CARBOXAMIDE: Contains a pyridine ring instead of thiophene.
Uniqueness
N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the trifluoromethyl group, benzodiazole ring, and thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12F3N3OS |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12F3N3OS/c16-15(17,18)14-20-10-4-1-2-5-11(10)21(14)8-7-19-13(22)12-6-3-9-23-12/h1-6,9H,7-8H2,(H,19,22) |
InChI Key |
FXJYSWRVERLMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCNC(=O)C3=CC=CS3)C(F)(F)F |
Origin of Product |
United States |
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